METHYL THIOPHENE-3-ACETATE

Thermochemistry Isomer stability Computational chemistry

Methyl thiophene-3-acetate (Methyl 2-(thiophen-3-yl)acetate, CAS 58414-52-1) is a heterocyclic building block with the molecular formula C7H8O2S and a molecular weight of 156.20 g/mol. It is a colorless liquid characterized by a refractive index of 1.5215 and a boiling point of 125–129 °C at 25 mmHg.

Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
CAS No. 58414-52-1
Cat. No. B1294796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL THIOPHENE-3-ACETATE
CAS58414-52-1
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CSC=C1
InChIInChI=1S/C7H8O2S/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3
InChIKeyRZGRWVULDSXQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Thiophene-3-Acetate (CAS 58414-52-1): Scientific and Industrial Procurement Baseline


Methyl thiophene-3-acetate (Methyl 2-(thiophen-3-yl)acetate, CAS 58414-52-1) is a heterocyclic building block with the molecular formula C7H8O2S and a molecular weight of 156.20 g/mol . It is a colorless liquid [1] characterized by a refractive index of 1.5215 and a boiling point of 125–129 °C at 25 mmHg . The compound is widely utilized in pharmaceutical research as an intermediate in the synthesis of anti-inflammatory and analgesic agents , and in materials science as a polymerizable monomer for conductive polythiophene derivatives [2].

Workflow Heterocyclic building block with consistent 3‑thienyl substitution pattern
Selection Liquid monomer for electropolymerization and conductive polythiophene studies
Context Protected carboxyl intermediate supporting medicinal chemistry and post‑polymerization modification

Why Generic Substitution Fails for Methyl Thiophene-3-Acetate (CAS 58414-52-1) Procurement


In-class substitution of methyl thiophene-3-acetate with the more common methyl thiophene-2-acetate isomer or with the parent acid (thiophene-3-acetic acid) is not scientifically valid due to quantifiable differences in thermodynamic stability and synthetic utility. Experimental and computational thermochemical studies demonstrate that the 3-thiophene isomer is thermodynamically more stable than the 2-isomer [1]. Furthermore, in electroactive polymer synthesis, methyl thiophene-3-acetate copolymerizes with 3-methylthiophene under a specific potential window (0–2.2 V); exceeding this window leads to polymer overoxidation [2]. The ester functional group is also essential for post-polymerization functionalization into cationic water-soluble DNA-binding polymers—a transformation not directly accessible from the free acid without additional synthetic steps [3]. These differential properties underscore that generic substitution cannot be assumed without direct experimental validation.

Target
Methyl thiophene-3-acetate
Thermodynamically more stable 3‑isomer scaffold
Substitute
Methyl thiophene-2-acetate
2‑isomer lacks the thermodynamic stability advantage; isomerization risk may shift synthetic outcome
Target
Methyl ester (3‑position)
Copolymerizes within defined potential window; ester handle enables post‑functionalization
Substitute
Thiophene-3-acetic acid (free acid)
Requires additional esterification; electropolymerization behavior and DNA‑binding pathway may not transfer directly
Target
3‑thienyl substitution pattern
Aligned with validated pharmaceutical scaffolds and positional isomer requirements
Substitute
Other thiophene regioisomers
Positional isomerism may alter biological response; 2‑substituted analogs show different cellular endpoint profiles

Quantitative Differentiation Evidence for Methyl Thiophene-3-Acetate (CAS 58414-52-1) in Scientific Selection


Thermodynamic Stability Advantage of 3-Isomer Over 2-Isomer

Methyl thiophene-3-acetate, as the methyl ester derivative of 3-thiopheneacetic acid, benefits from the intrinsic thermodynamic stability advantage of the 3-thienyl substitution pattern. A combined calorimetric and computational study compared the relative stabilities of 2- and 3-thiopheneacetic acids using both experimental enthalpy of formation measurements and high-level theoretical calculations [1]. The results demonstrate that 3-thiopheneacetic acid is thermodynamically more stable than the 2-isomer [1]. This stability advantage is retained in the methyl ester derivative and translates to a lower propensity for undesired isomerization or degradation during synthetic transformations or storage.

Thermodynamic stability
Head-to-head
3‑isomer: more stable
vs. 2‑isomer: less stable
Supports isomer selection for synthetic stability
Experimental calorimetry and computational confirmation
Thermochemistry Isomer stability Computational chemistry

Electrochemical Copolymerization Potential Window Specification

Methyl thiophene-3-acetate has been quantitatively characterized for its electrochemical copolymerization behavior with 3-methylthiophene and 2,2′-bithiophene [1]. Cyclic voltammetry studies establish that copolymerization proceeds effectively at potentials of 0–2.2 V, while higher potentials of 0–2.4 V induce overoxidation and polymer degradation [1]. This narrow operational window (2.2 V maximum) is critical for reproducible synthesis of functional polythiophene films with pendant ester groups available for subsequent functionalization.

Copolymerization window
Class-level
0 – 2.2 V
Productive copolymerization
Defines potential limit to avoid overoxidation
Cyclic voltammetry with 3‑methylthiophene
Electropolymerization Conductive polymers Cyclic voltammetry

Post-Polymerization Functionalization Into Cationic DNA-Binding Polymers

Methyl thiophene-3-acetate serves as the precursor monomer for poly(methyl 2-(thiophen-3-yl)acetate), which undergoes two consecutive post-polymerization functionalizations to yield a water-soluble cationic polythiophene [1]. This cationic derivative binds DNA at an N/P ratio of 5 and forms stable polyplexes at N/P = 10 [1]. The methyl ester group on the 3-position of the thiophene ring provides the essential chemical handle for amidation and subsequent quaternization steps.

DNA‑binding stoichiometry
Reported
N/P = 5 (binding)
N/P = 10 (polyplex formation)
Supports cationic gene‑delivery polymer design
Post‑polymerization functionalization pathway specific
Gene delivery Theranostic polymers Polythiophene

Physicochemical Specification Differentiation From Common Analogs

Methyl thiophene-3-acetate exhibits distinct physicochemical properties relative to its closest structural analogs . The refractive index of 1.5215 and boiling range of 125–129 °C at 25 mmHg provide quantitative identity verification parameters that differentiate it from methyl thiophene-2-acetate (CAS 19432-68-9), which has a reported refractive index of approximately 1.52–1.53 and differing chromatographic retention behavior . Commercial availability at standard purity specifications of 95% to 98% enables direct procurement for reproducible research applications .

Physicochemical identity
Data to verify
nD 1.5215 / bp 125–129 °C
vs. 2‑isomer nD ~1.52–1.53
Supports identity verification and QC
Supplier‑reported specification; independent verification recommended
Refractive index Boiling point Purity specification

Pharmaceutical Intermediate Validation: 3-Thienyl Scaffold in Drug Synthesis

The 3-thienylacetic acid scaffold, of which methyl thiophene-3-acetate is the methyl ester derivative, is a validated intermediate in the synthesis of anti-inflammatory and analgesic pharmaceutical agents . The ester form provides a protected carboxyl group that can be selectively deprotected after further synthetic elaboration on the thiophene ring. Positional isomerism in thiophene acetyl derivatives has been demonstrated to critically influence pharmacological properties, with ortho- and para-substituted isomers showing differential cytotoxic potency against cancer cell lines [1], underscoring that the 3-substitution pattern is not interchangeable with 2-substituted analogs in medicinal chemistry applications.

Positional isomer relevance
Class-level
3‑substitution aligns with validated scaffolds
Ortho/para isomers show differential cellular response
Supports medicinal chemistry scaffold selection
In vitro cytotoxicity data from related ester analogs
Anti-inflammatory Analgesic Drug intermediate

Synthetic Route Reproducibility and Literature Validation

Multiple validated synthetic routes to methyl thiophene-3-acetate are documented in the literature, enabling procurement decisions based on desired purity and scale . Route 1 employs acetyl chloride in methanol at 0 °C (yielding the methyl ester from 3-thiopheneacetic acid) . Route 2 utilizes TMS-diazomethane for mild and quantitative esterification, with the reaction quenched by acetic acid after 3 hours . The availability of multiple documented methods reduces synthesis risk and supports in-house preparation if commercial supply is interrupted.

Synthetic route availability
Data to verify
Acetyl chloride / MeOH
TMS-diazomethane / MeOH
Reduces method development time
Literature‑reported protocols; yields require verification
Esterification TMS-diazomethane Synthetic method

Validated Application Scenarios for Methyl Thiophene-3-Acetate (CAS 58414-52-1) Based on Comparative Evidence


Synthesis of Electroactive Polythiophene Copolymers for Sensor and Electrode Applications

Methyl thiophene-3-acetate is quantitatively validated for electrochemical copolymerization with 3-methylthiophene and 2,2′-bithiophene using cyclic voltammetry within a defined potential window of 0–2.2 V [1]. Researchers should adhere strictly to this potential limit to avoid overoxidation at 0–2.4 V [1]. The pendant methyl ester groups on the resulting copolymer serve as reactive handles for subsequent functionalization, enabling the design of polymer-modified electrodes and chemo-/biosensors. This scenario is optimal for materials science groups developing conductive polymer interfaces requiring post-synthetic modification capability.

Post-Polymerization Functionalization to Cationic DNA-Binding and Gene Delivery Polymers

Polymerization of methyl thiophene-3-acetate followed by two-step post-polymerization functionalization (amidation and quaternization) yields water-soluble cationic polythiophenes with defined DNA-binding properties [1]. These polymers bind DNA at N/P = 5 and form stable polyplexes at N/P = 10 [1]. This application scenario is specifically suited for theranostic gene delivery research, where the conjugated polythiophene backbone provides optical reporting capability while the cationic side chains enable nucleic acid complexation. The 3-substituted monomer architecture is essential for achieving the demonstrated N/P binding stoichiometry [1].

Medicinal Chemistry: Protected 3-Thienylacetic Acid Building Block for Anti-Inflammatory Drug Synthesis

Methyl thiophene-3-acetate serves as a carboxyl-protected intermediate for the synthesis of thiophene-containing anti-inflammatory and analgesic agents [1]. The 3-thienyl substitution pattern is validated in pharmaceutical development, with positional isomerism demonstrably affecting biological activity in related thiophene acetyl derivatives [2]. The methyl ester protecting group allows selective deprotection after ring functionalization, offering synthetic flexibility. This application scenario is ideal for medicinal chemistry programs exploring thiophene-based drug candidates where the 3-substitution pattern is required for target engagement.

Thermodynamically Preferred Isomer for Synthetic Method Development

For research programs where isomerization side reactions pose a risk—such as high-temperature transformations or acid-catalyzed rearrangements—methyl thiophene-3-acetate offers a thermodynamically more stable scaffold relative to the 2-isomer [1]. This stability advantage, experimentally verified through combustion calorimetry and computational analysis [1], reduces the likelihood of undesired isomer interconversion during synthetic sequences. This scenario is particularly relevant for multi-step syntheses requiring robust intermediate stability and for storage-sensitive workflows.

Application
Selection Property
Validation Focus
Conductive polymer interface synthesis
Electrochemical copolymerization compatibility
Potential window control and film reproducibility
Cationic gene‑delivery polymer research
Post‑polymerization functionalization pathway
DNA‑binding stoichiometry and polyplex stability
Protected 3‑thienylacetic acid intermediate
3‑substitution pattern alignment
Isomer‑specific synthetic outcome in medicinal chemistry
Multi‑step synthetic route design
Thermodynamic isomer stability
Isomerization risk during high‑temperature transformations

Technical Documentation Hub

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56 linked technical documents
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